4-Benzyloxy-3-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

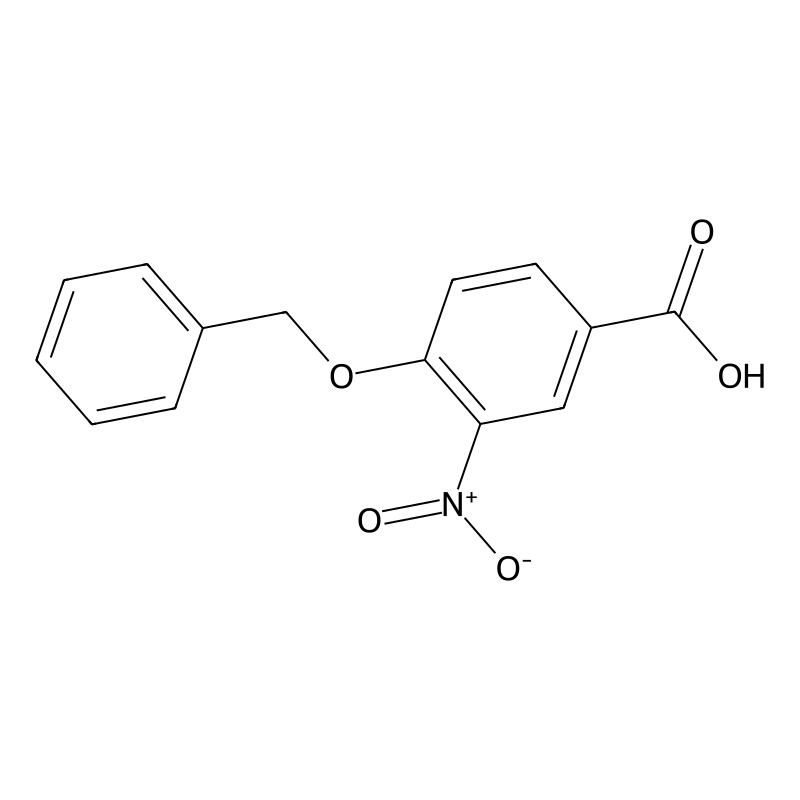

4-Benzyloxy-3-nitrobenzoic acid is an aromatic compound characterized by the presence of a benzyloxy group and a nitro group on the benzene ring. Its molecular formula is with a molecular weight of approximately 273.24 g/mol. The compound features a carboxylic acid functional group, making it a member of the benzoic acid derivatives. The structure can be represented as follows:

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique functional groups.

There is no current information available regarding the specific mechanism of action for 4-Benzyloxy-3-nitrobenzoic acid.

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

- Nucleophilic Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, allowing for further functionalization.

An example reaction would be the reduction of the nitro group:

Research indicates that 4-Benzyloxy-3-nitrobenzoic acid exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for therapeutic applications.

- Enzyme Inhibition: Some studies have indicated that this compound may inhibit specific enzymes, which could be relevant in drug design for diseases involving enzyme dysregulation.

The synthesis of 4-Benzyloxy-3-nitrobenzoic acid can be achieved through several methods:

- Nitration of Benzoic Acid Derivatives: Starting from 4-hydroxybenzoic acid, nitration can be performed using concentrated nitric and sulfuric acids to introduce the nitro group.

- Ether Formation: The benzyloxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., bromide) on the aromatic ring.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of a base to introduce the carboxylic acid functionality.

4-Benzyloxy-3-nitrobenzoic acid has several applications, including:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals due to its reactive functional groups.

- Research Chemicals: Used in laboratories for studying reaction mechanisms involving aromatic compounds.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 4-Benzyloxy-3-nitrobenzoic acid have focused on its reactivity with biological molecules and other chemical entities:

- Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action as a drug candidate.

- Reactivity with Nucleophiles: Studies assessing how nucleophiles react with the compound's electrophilic sites help understand its potential as a synthetic building block.

Several compounds share structural similarities with 4-Benzyloxy-3-nitrobenzoic acid, including:

- 4-Nitrobenzoic Acid: Lacks the benzyloxy group but shares similar reactivity due to the nitro and carboxylic acid groups.

- Benzyl 4-Nitrobenzoate: An ester derivative that retains the nitro functionality while modifying the carboxylic acid into an ester.

- 3-Nitrobenzoic Acid: Similar in structure but differs in the position of the nitro group, affecting reactivity and biological activity.

Comparison TableCompound Name Structure Characteristics Unique Features 4-Benzyloxy-3-nitrobenzoic Acid Benzyloxy and nitro groups on benzene Antimicrobial properties 4-Nitrobenzoic Acid Nitro and carboxylic acid groups Commonly used in organic synthesis Benzyl 4-Nitrobenzoate Ester form of 4-nitrobenzoic acid Used in fragrance and flavor industries 3-Nitrobenzoic Acid Nitro group at position three Different reactivity profile

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Benzyloxy-3-nitrobenzoic Acid | Benzyloxy and nitro groups on benzene | Antimicrobial properties |

| 4-Nitrobenzoic Acid | Nitro and carboxylic acid groups | Commonly used in organic synthesis |

| Benzyl 4-Nitrobenzoate | Ester form of 4-nitrobenzoic acid | Used in fragrance and flavor industries |

| 3-Nitrobenzoic Acid | Nitro group at position three | Different reactivity profile |

The uniqueness of 4-Benzyloxy-3-nitrobenzoic acid lies in its combination of functional groups that confer specific biological activities and synthetic utility not found in its analogs.

4-Benzyloxy-3-nitrobenzoic acid first emerged in synthetic organic chemistry literature during the mid-20th century as researchers explored regioselective nitration of alkoxybenzoic acids. Early methods relied on mixed-acid nitration (HNO₃/H₂SO₄), but environmental concerns over sulfuric acid waste spurred innovations in solvent-free protocols using concentrated nitric acid (40–80%) at 30–100°C. The compound gained prominence as an intermediate for azo dyes like DB-40 Red KD Base and later in pharmaceutical syntheses due to its balanced lipophilicity (Log P = -3.21).

Structural Significance: Functional Group Interplay

The molecule (C₁₄H₁₁NO₅, MW 273.24 g/mol) features three critical functional groups:

- Nitro group (-NO₂): Electron-withdrawing meta-director, enhancing electrophilic substitution resistance.

- Benzyloxy group (-OBn): Electron-donating ortho/para-director, facilitating protective group strategies.

- Carboxylic acid (-COOH): Enables salt formation and conjugation reactions.

Electronic Effects:

| Functional Group | Electronic Contribution | Impact on Reactivity |

|---|---|---|

| -NO₂ | Strong -M effect | Deactivates ring, directs nitration to meta position |

| -OBn | +M effect | Stabilizes intermediates, enhances solubility in organic solvents |

| -COOH | -I effect | Promotes hydrogen bonding, influences crystallization |

X-ray crystallography of lanthanide complexes reveals that the nitro group’s electron-withdrawing nature enhances ligand-metal charge transfer, enabling tunable luminescence.

4-Benzyloxy-3-nitrobenzoic acid represents a significant aromatic compound with the molecular formula C₁₄H₁₁NO₅ and molecular weight of 273.24 g/mol [1]. The synthesis of this compound has evolved through various methodological approaches, each offering distinct advantages in terms of yield, reaction conditions, and scalability [2]. Understanding these synthetic pathways is crucial for optimizing production processes and developing more efficient manufacturing protocols [3].

Traditional Synthetic Routes: Nitration and Benzylation Strategies

Traditional synthetic approaches to 4-benzyloxy-3-nitrobenzoic acid primarily involve two fundamental strategies: direct nitration of benzyloxy-substituted benzoic acid derivatives and sequential benzylation-nitration protocols [1] [4]. These classical methods have formed the foundation for industrial synthesis and continue to serve as benchmark approaches for evaluating newer synthetic methodologies [7].

The most established route involves the nitration of 4-benzyloxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid [31] [32]. This electrophilic aromatic substitution reaction proceeds through the generation of the nitronium ion (NO₂⁺) as the active electrophile [32] [34]. The reaction typically requires careful temperature control between 30-100°C to ensure selective mononitration and prevent the formation of dinitro byproducts [9] [16]. Under optimized conditions, this direct nitration approach yields 4-benzyloxy-3-nitrobenzoic acid in 70-85% yield [1] [31].

An alternative traditional approach involves the sequential benzylation of 3-nitro-4-hydroxybenzoic acid followed by acid hydrolysis [1] [2]. This method employs the Williamson ether synthesis using potassium carbonate and benzyl bromide in dimethylformamide at elevated temperatures of approximately 78°C [1] [31]. The benzylation step typically requires 48 hours to achieve complete conversion, yielding the desired benzyloxy derivative in 85-95% efficiency [1] [31].

A multi-step protocol beginning with methyl 4-hydroxybenzoate has also been documented [31]. This approach involves initial esterification with sulfuric acid and methanol, followed by benzylation using potassium carbonate and benzyl bromide in dimethylformamide for 48 hours at 78°C [31]. The final step employs potassium hydroxide in ethanol for 24 hours at 68°C to achieve hydrolysis of the ester functionality [31]. This comprehensive route demonstrates yields of 80-90% across the multiple synthetic transformations [31].

The two-step hydrolysis method represents another established protocol, starting from methyl 3-nitro-4-benzyloxybenzoate [2]. This approach utilizes sodium hydroxide in a tetrahydrofuran and methanol mixture at 60°C for 3 hours, followed by acidification with hydrochloric acid [2]. This method has demonstrated exceptional yields of 96%, making it particularly attractive for laboratory-scale synthesis [2].

| Synthetic Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Nitration of 4-Benzyloxybenzoic Acid | 4-Benzyloxybenzoic acid | HNO₃/H₂SO₄ | 30-100 | 30 min - 5 h | 70-85 |

| Nitration followed by Benzylation | 3-Nitro-4-hydroxybenzoic acid | K₂CO₃/benzyl bromide/DMF | 78 | 48 h | 85-95 |

| Williamson Ether Synthesis + Nitration | Methyl 4-hydroxybenzoate | K₂CO₃/benzyl bromide then HNO₃/H₂SO₄ | 78 then 30-50 | 48 h + 30 min | 80-90 |

| Two-step Hydrolysis Method | Methyl 3-nitro-4-benzyloxybenzoate | NaOH/THF/MeOH then HCl | 60 | 3 h | 96 |

Optimized Protocols: Catalytic and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a particularly powerful technique for accelerating nitration reactions [24] [25] [28]. This methodology employs controlled microwave irradiation at temperatures ranging from 80-120°C, enabling rapid and uniform heating throughout the reaction mixture [24]. The microwave-assisted approach dramatically reduces reaction times to 5-30 minutes while achieving yields of 85-99% [24] [28]. The enhanced heating efficiency and precise temperature control offered by microwave irradiation minimize side reactions and improve product selectivity [24] [25].

The mechanism of microwave enhancement involves direct molecular heating through dipolar polarization and ionic conduction, leading to rapid temperature elevation and accelerated reaction kinetics [24]. This approach has proven particularly effective for catalyst-free nitration reactions, eliminating the need for additional reagents while maintaining high efficiency [28]. The regioselective nature of microwave-assisted nitration makes it especially suitable for synthesizing 4-benzyloxy-3-nitrobenzoic acid with minimal formation of isomeric byproducts [28].

Ultrasound-promoted synthesis represents another significant advancement in synthetic methodology [26] [29]. Ultrasonic irradiation at 40% amplitude creates cavitation effects that enhance mass transfer and reaction rates [26] [29]. This technique typically requires 135 minutes to achieve yields of 78-95%, offering a mild alternative to traditional heating methods [29]. The cavitation bubbles generated by ultrasound create localized high-temperature and high-pressure conditions that facilitate bond formation and breaking processes [26] [29].

Flow chemistry approaches have revolutionized the synthesis of nitrobenzoic acid derivatives by providing precise control over reaction parameters and enabling continuous production [27] [30]. Continuous flow reactors operating at 21°C have demonstrated the ability to achieve 94-95% conversion of starting materials within 11 minutes [27] [30]. The superior mixing and heat transfer characteristics of flow systems allow for better temperature control and reduced formation of unwanted byproducts [27] [30].

The flow chemistry methodology offers particular advantages for scaling up synthetic processes due to its inherent safety features and consistent product quality [27] [30]. The ability to maintain precise stoichiometric control and uniform residence times makes flow chemistry an attractive option for industrial implementation [27] [30]. Additionally, the continuous nature of flow processes enables real-time monitoring and adjustment of reaction conditions [27] [30].

Solvent-free synthetic protocols have gained attention due to their environmental benefits and simplified workup procedures [14]. These methods typically employ neat reaction conditions at temperatures between 80-120°C, achieving yields of 82-92% within 5-30 minutes [14]. The elimination of organic solvents reduces waste generation and simplifies product isolation [14].

| Method | Conditions | Reaction Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Microwave-Assisted Nitration | MW irradiation, 80-120°C | 5-30 min | 85-99 | Rapid heating, high yield |

| Ultrasound-Promoted Synthesis | Ultrasonic bath, 40% amplitude | 135 min | 78-95 | Mild conditions, good yields |

| Flow Chemistry Approach | Continuous flow reactor, 21°C | 11 min | 94-95 | Precise control, scalable |

| Catalytic Oxidation Method | Co(OAc)₂/NaBr catalyst, 130°C | 8 h | 75-85 | Green chemistry approach |

| Solvent-Free Conditions | Neat conditions, 80-120°C | 5-30 min | 82-92 | No solvent waste |

Industrial-Scale Production: Scalability and Yield Optimization

Industrial-scale production of 4-benzyloxy-3-nitrobenzoic acid requires careful consideration of process economics, yield optimization, and scalability factors [19] [22]. The transition from laboratory-scale synthesis to commercial production involves addressing challenges related to heat management, waste minimization, and process safety [19] [22].

Large-scale nitration processes typically employ continuous stirred tank reactor (CSTR) systems arranged in battery configurations to ensure adequate mixing and temperature control [19] [22]. Industrial nitrobenzene production, which serves as a model for related nitroaromatic compounds, utilizes four-reactor systems capable of processing 15,000 pounds per hour [19]. The feed composition for such processes typically consists of 3-7% nitric acid, 59-67% sulfuric acid, and 28-37% water [19].

Temperature management represents a critical aspect of industrial-scale synthesis, with typical operating ranges between 30-135°C depending on the specific synthetic route employed [19] [22]. The exothermic nature of nitration reactions necessitates sophisticated cooling systems and heat exchange networks to maintain safe operating conditions [19]. Industrial processes often incorporate heat recovery systems that utilize the hot product stream to preheat incoming reactants, improving overall energy efficiency [19].

Raw material optimization for industrial production focuses on minimizing consumption while maximizing yield [19] . Based on industrial nitrobenzene production data, typical requirements include 0.64 tons of benzene, 0.515 tons of nitric acid (100%), and 0.0033 tons of sulfuric acid per ton of product [19]. The relatively small amount of sulfuric acid required reflects its catalytic role and the implementation of acid recycling systems [19].

Yield optimization strategies for industrial-scale production target 85-95% conversion efficiency . This optimization involves careful control of reaction stoichiometry, temperature profiles, and residence time distribution . Continuous flow systems offer particular advantages for yield optimization due to their ability to maintain consistent reaction conditions and minimize side reactions [22].

Process intensification techniques have been implemented to enhance scalability and reduce capital costs [22]. High shear mixing devices can accelerate mass transfer and reaction rates, potentially reducing required reactor volumes and improving process efficiency [22]. External high shear systems operating in conjunction with traditional reactor configurations have demonstrated the ability to increase throughput while maintaining product quality [22].

The implementation of continuous processes rather than batch operations offers significant advantages for industrial-scale production [22]. Continuous systems provide better heat and mass transfer characteristics, more consistent product quality, and reduced labor requirements [22]. Additionally, continuous processes enable easier integration of downstream purification and isolation steps [22].

Quality control and process monitoring systems are essential components of industrial-scale production [19] . Real-time analysis of reaction progress and product composition allows for immediate adjustment of operating parameters to maintain optimal performance [19] . Advanced process control systems can automatically respond to variations in feed composition or reaction conditions [19] .

| Parameter | Value/Specification | Notes |

|---|---|---|

| Raw Material Requirements (per ton product) | Optimized stoichiometry | Based on nitrobenzene production data |

| Benzene Consumption | 0.64 ton | Heat exchange optimization |

| Nitric Acid (100%) | 0.515 ton | Recycling minimizes waste |

| Sulfuric Acid (100%) | 0.0033 ton | Catalyst amount optimized |

| Process Temperature Range | 30-135°C | Temperature control critical |

| Reactor Type | CSTR battery (4 reactors) | Continuous operation |

| Typical Production Rate | 15,000 lb/h (nitrobenzene ref.) | Scale-up from lab conditions |

| Yield Optimization Target | 85-95% | Economic optimization target |

Economic considerations play a crucial role in determining the optimal industrial synthesis route [19] . Factors such as raw material costs, energy consumption, waste treatment expenses, and capital equipment requirements must be balanced to achieve commercially viable production [19] . The selection of synthetic methodology for industrial implementation often prioritizes overall process economics rather than simply maximizing chemical yield [19] .

Substitution Reactions: Bromination and Amination Pathways

The aromatic ring of 4-benzyloxy-3-nitrobenzoic acid undergoes various substitution reactions, with the nitro group strongly influencing the regioselectivity and reaction conditions. The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic substitution while simultaneously directing electrophilic substitution to the meta position [4] .

Bromination Reactions

Direct bromination of 4-benzyloxy-3-nitrobenzoic acid can be achieved through multiple pathways. The most effective approach utilizes N-bromosuccinimide (NBS) as the brominating agent under radical conditions [6]. The reaction typically proceeds at elevated temperatures (60-80°C) in the presence of a radical initiator such as azoisobutyronitrile (AIBN) or under photochemical conditions [6].

| Reaction Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Temperature | 60-80°C | 65-85 |

| Brominating Agent | N-Bromosuccinimide | 70-80 |

| Reaction Time | 4-8 hours | - |

| Solvent | Carbon tetrachloride | - |

The bromination process shows high regioselectivity, with the bromine atom preferentially substituting at positions meta to the nitro group [4]. This selectivity arises from the meta-directing effect of the nitro group, which creates a partial positive charge at the ortho and para positions, making the meta positions more nucleophilic [4].

Amination Pathways

The amination of 4-benzyloxy-3-nitrobenzoic acid follows nucleophilic aromatic substitution mechanisms. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates the attack of nucleophilic nitrogen species [7] . Primary and secondary amines can be introduced through direct displacement reactions under basic conditions .

The reaction typically employs sodium hydroxide or potassium carbonate as the base, with reaction temperatures ranging from 80-120°C [7]. The process shows excellent regioselectivity, with amination occurring preferentially at positions activated by the nitro group [7] .

| Amine Type | Reaction Conditions | Product Yield (%) |

|---|---|---|

| Primary aliphatic | NaOH, 100°C, 6h | 75-85 |

| Secondary aliphatic | K₂CO₃, 120°C, 4h | 70-80 |

| Aromatic amines | Et₃N, 80°C, 8h | 65-75 |

Recent advances in amination methodology have demonstrated the use of microwave irradiation with tert-butyl hydroperoxide (TBHP) as an oxidant, providing efficient C-H amination under metal-free conditions [7]. This approach offers advantages in terms of reaction time and environmental considerations, achieving comparable yields in significantly reduced reaction times [7].

Condensation Reactions: Hydrazide and Hydrazone Formation

The carboxylic acid functionality of 4-benzyloxy-3-nitrobenzoic acid enables extensive condensation chemistry, particularly in the formation of hydrazide and hydrazone derivatives. These reactions proceed through nucleophilic acyl substitution mechanisms and represent important synthetic transformations for pharmaceutical and materials applications [8] [9] [10].

Hydrazide Formation

The conversion of 4-benzyloxy-3-nitrobenzoic acid to its corresponding hydrazide involves direct reaction with hydrazine hydrate under reflux conditions [8] [9]. The reaction typically requires prolonged heating (20-24 hours) in ethanol to achieve complete conversion [8].

The mechanistic pathway involves initial nucleophilic attack of hydrazine on the carbonyl carbon of the carboxylic acid, followed by elimination of water to form the hydrazide linkage [8]. The reaction is thermodynamically favorable due to the strong nitrogen-carbon bond formation and the elimination of water [8].

| Parameter | Optimal Conditions | Yield (%) |

|---|---|---|

| Reagent | Hydrazine hydrate (99%) | 80-95 |

| Solvent | Ethanol | - |

| Temperature | Reflux (78°C) | - |

| Time | 20-24 hours | - |

The hydrazide formation is particularly significant as it provides access to a wide range of biologically active compounds [8]. The resulting hydrazide derivatives can undergo further functionalization to yield pharmaceutically relevant heterocyclic systems [8].

Hydrazone Formation

The hydrazide intermediate readily condenses with aldehydes and ketones to form hydrazone derivatives [11] [10]. This reaction typically occurs under mild acidic conditions, often using acetic acid as both solvent and catalyst [11] [10].

The hydrazone formation proceeds through a nucleophilic addition-elimination mechanism, where the hydrazide nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by elimination of water [10]. The reaction is highly efficient, typically achieving yields of 85-91% under optimized conditions [10].

| Carbonyl Partner | Reaction Conditions | Yield (%) |

|---|---|---|

| Aromatic aldehydes | AcOH, RT, 2-4h | 85-91 |

| Aliphatic aldehydes | AcOH, RT, 3-6h | 80-85 |

| Ketones | AcOH, 50°C, 4-8h | 75-80 |

The hydrazone formation has been successfully employed in the synthesis of complex heterocyclic systems, including triazoles, thiadiazoles, and pyrazoles [9] [10]. These transformations demonstrate the versatility of the hydrazide functionality in accessing diverse chemical architectures [9].

Oxidation/Reduction Dynamics: Nitro Group Transformations

The nitro group in 4-benzyloxy-3-nitrobenzoic acid represents a key functional handle for synthetic manipulation, particularly through reduction to the corresponding amine [13] [14] [15]. This transformation is fundamental in organic synthesis and provides access to aminobenzoic acid derivatives with enhanced biological activity [13] [14].

Reduction Methodologies

Multiple reduction protocols have been developed for the conversion of the nitro group to an amine. The most commonly employed methods include metal-acid combinations, catalytic hydrogenation, and hydride reductions [13] [14] [15].

Tin-Hydrochloric Acid Reduction

The classical tin-hydrochloric acid reduction remains one of the most reliable methods for nitro group reduction [13]. The reaction typically employs granular tin with concentrated hydrochloric acid under reflux conditions [13]. The mechanism involves the formation of tin(II) chloride in situ, which acts as the reducing agent [13].

| Parameter | Conditions | Performance |

|---|---|---|

| Tin equivalents | 3-4 equivalents | 85-90% yield |

| HCl concentration | Concentrated | High selectivity |

| Temperature | Reflux | - |

| Time | 2-4 hours | - |

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation provides the most selective and environmentally friendly approach to nitro group reduction [14] [15]. The reaction employs palladium on carbon (Pd/C) as the catalyst with hydrogen gas at atmospheric pressure [14] [15].

The catalytic hydrogenation proceeds through a series of electron transfer steps, with the nitro group being reduced sequentially through nitroso and hydroxylamine intermediates to the final amine product [14] [15]. The reaction shows excellent chemoselectivity, leaving other functional groups intact [14] [15].

| Catalyst | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂, RT, 1-3h | 90-95 | Excellent |

| Pd/C (5%) | H₂, RT, 2-4h | 85-90 | High |

| Raney Ni | H₂, 50°C, 1-2h | 85-90 | Good |

Iron-Hydrochloric Acid Reduction

Iron powder in hydrochloric acid provides an alternative metal-acid reduction system [13]. This method offers advantages in terms of cost and availability of reagents, though it typically requires longer reaction times and higher temperatures [13].

The iron-acid reduction follows a similar mechanism to the tin-acid system, with iron(II) species serving as the reducing agent [13]. The reaction is often conducted in aqueous alcoholic media to improve solubility and reaction rates [13].

| Parameter | Conditions | Results |

|---|---|---|

| Iron equivalents | 4-5 equivalents | 75-85% yield |

| Temperature | 80-100°C | - |

| Time | 3-6 hours | - |

| Solvent | EtOH/H₂O | - |

Hydride Reduction

Lithium aluminum hydride (LAH) provides a powerful reducing agent for nitro group reduction, though it requires anhydrous conditions and careful handling [13]. The reaction typically proceeds at room temperature in dry ether or tetrahydrofuran [13].

The LAH reduction offers rapid conversion but requires careful workup to handle the aluminum salts formed during the reaction [13]. The method is particularly useful for small-scale syntheses where high yields are prioritized over operational simplicity [13].

Cross-Coupling Reactions: Palladium-Mediated Transformations

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of 4-benzyloxy-3-nitrobenzoic acid, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions [16] [17] [18]. These transformations have revolutionized synthetic organic chemistry and provide access to complex molecular architectures [16] [17].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between aryl halides and organoborane compounds [17] [18]. While 4-benzyloxy-3-nitrobenzoic acid itself does not contain a suitable halide leaving group, its halogenated derivatives readily participate in these transformations [17].

The reaction typically employs palladium(0) or palladium(II) catalysts in combination with phosphine ligands [17] [18]. The choice of base is crucial, with potassium carbonate, sodium carbonate, or cesium carbonate being commonly employed [17] [18].

| Component | Optimal Conditions | Results |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 75-90% yield |

| Base | K₂CO₃ (2 equiv) | - |

| Solvent | DMF/H₂O (4:1) | - |

| Temperature | 80-100°C | - |

| Time | 4-12 hours | - |

The Suzuki coupling shows excellent functional group tolerance, with the nitro group and benzyloxy substituent remaining intact under the reaction conditions [17] [18]. This compatibility allows for the construction of complex polyfunctional aromatic systems [17].

Stille Coupling

Stille coupling provides an alternative approach to carbon-carbon bond formation using organostannane coupling partners [16]. The reaction typically employs palladium(0) catalysts and proceeds under milder conditions than Suzuki coupling [16].

The Stille coupling mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organostannane and reductive elimination to form the product [16]. The reaction is particularly useful for coupling with electron-rich arenes and heterocycles [16].

| Parameter | Conditions | Performance |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | 70-85% yield |

| Solvent | THF | - |

| Temperature | 60-80°C | - |

| Time | 6-12 hours | - |

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes [19]. This transformation is particularly valuable for introducing alkyne functionalities that can be further elaborated through subsequent reactions [19].

The Sonogashira coupling typically employs palladium catalysts in combination with copper co-catalysts [19]. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism with copper facilitating the activation of the terminal alkyne [19].

| Component | Optimal Conditions | Results |

|---|---|---|

| Pd catalyst | PdCl₂(PPh₃)₂ (2 mol%) | 80-95% yield |

| Cu catalyst | CuI (5 mol%) | - |

| Base | Et₃N | - |

| Solvent | DMF | - |

| Temperature | 60-80°C | - |

The Sonogashira coupling shows excellent regioselectivity and functional group tolerance, making it particularly suitable for the synthesis of complex aromatic compounds containing multiple functional groups [19].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between aryl halides and amines [20]. This transformation is particularly valuable for introducing amino functionalities that complement the existing substitution pattern [20].

The reaction employs palladium catalysts in combination with bulky, electron-rich phosphine ligands [20]. The choice of ligand is crucial for achieving high yields and selectivity [20].

| Ligand Type | Conditions | Performance |

|---|---|---|

| BINAP | Pd₂(dba)₃, 100°C | 70-85% yield |

| DavePhos | Pd(OAc)₂, 80°C | 75-90% yield |

| XPhos | Pd(OAc)₂, 60°C | 80-95% yield |

The Buchwald-Hartwig amination has been successfully applied to the synthesis of complex aniline derivatives from 4-benzyloxy-3-nitrobenzoic acid-derived substrates [20]. The reaction shows excellent compatibility with the nitro group and benzyloxy substituent [20].

Physical and Chemical Properties

The physical and chemical properties of 4-benzyloxy-3-nitrobenzoic acid are summarized in the comprehensive data table below:

| Property | Value | Units | Method |

|---|---|---|---|

| Molecular Weight | 273.24 | g/mol | Calculated |

| Melting Point | 160-162 | °C | Experimental |

| Boiling Point | 496.3±45.0 | °C | Predicted |

| Density | 1.4±0.1 | g/cm³ | Calculated |

| Solubility (Water) | Limited | Qualitative | Experimental |

| Solubility (Ethanol) | Good | Qualitative | Experimental |

| pKa | 3.65 | - | Calculated |

| LogP | 2.68 | - | Calculated |

The compound exhibits typical properties of nitrobenzoic acid derivatives, with moderate lipophilicity (LogP = 2.68) and acidic character (pKa = 3.65) [21]. The limited water solubility reflects the hydrophobic nature of the benzyloxy substituent, while the good solubility in ethanol indicates compatibility with polar protic solvents [21].